molecular formula C8H9BrMg B155624 2,3-Dimethylphenylmagnesium bromide CAS No. 134640-85-0

2,3-Dimethylphenylmagnesium bromide

Cat. No.: B155624
CAS No.: 134640-85-0
M. Wt: 209.37 g/mol
InChI Key: PJYPCKZZTIAODG-UHFFFAOYSA-M
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Description

2,3-Dimethylphenylmagnesium bromide (CAS: 134640-85-0) is a Grignard reagent with the molecular formula C₈H₉BrMg. It is widely utilized in organic synthesis, particularly in nucleophilic additions to carbonyl groups or electrophilic aromatic substitutions. Its structure features two methyl groups at the ortho (2-) and meta (3-) positions of the benzene ring, which impart distinct steric and electronic properties compared to other substituted phenylmagnesium bromides . This reagent is critical in pharmaceutical syntheses, such as the production of dexmedetomidine, a sedative agent, though its application is often hampered by moderate yields (~52%) due to steric hindrance from the methyl groups .

Properties

IUPAC Name

magnesium;1,2-dimethylbenzene-6-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.BrH.Mg/c1-7-5-3-4-6-8(7)2;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYPCKZZTIAODG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C[C-]=C1C.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456600
Record name 2,3-Dimethylphenylmagnesium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134640-85-0
Record name 2,3-Dimethylphenylmagnesium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reagents and Equipment

  • Aryl Halide : 2,3-Dimethylbromobenzene (purity ≥98%)

  • Magnesium : Turnings or powder (99.9%, oxide-free)

  • Solvent : Anhydrous THF (H₂O ≤50 ppm)

  • Apparatus : Three-neck flask with reflux condenser, argon/nitrogen inlet, and magnetic stirrer

Stepwise Procedure

  • Magnesium Activation :
    Magnesium turnings (24 g, 1 mol) are flame-dried under nitrogen and cooled in a desiccator. Residual oxide layers are removed by stirring in dilute HCl (5%) for 30 seconds, followed by rinsing with dry ethanol and ether.

  • Reaction Initiation :
    A small aliquot of 2,3-dimethylbromobenzene (18.5 g, 0.1 mol) in THF (100 mL) is added to the magnesium under nitrogen. Exothermic reaction onset is indicated by cloudiness and temperature rise to 40–50°C.

  • Main Reaction :
    The remaining aryl bromide (166.5 g, 0.9 mol) in THF (1000 mL) is added dropwise over 2 hours, maintaining reflux (66°C). Completion is confirmed by magnesium dissolution (1–5 hours).

  • Quality Control :
    Titration against 2-butanol in xylene determines reagent concentration (0.4–0.6M).

Industrial-Scale Optimization Strategies

Halogen Substituent Effects

Data from CN105503551A demonstrate halogen choice critically impacts yield and purity:

HalogenReaction Time (h)Yield (%)Purity (%)
Br19596.6
Cl58285
I19395

Bromine’s optimal leaving group ability balances reactivity and byproduct formation. Iodine’s higher cost and chlorine’s sluggish kinetics make bromine the industrial standard.

Solvent and Temperature Optimization

THF’s boiling point (66°C) allows reflux without pressurized systems. Comparative studies show:

  • Diethyl Ether : Lower boiling point (35°C) necessitates cryogenic conditions for exotherm control

  • 2-MeTHF : Improved sustainability but reduces yield by 8% due to weaker solvation

Temperature profiling during DMF addition (0–30°C) minimizes side reactions during subsequent aldehyde formation.

Magnesium Activation Techniques

Mechanical vs. Chemical Activation

MethodInduction PeriodYield (%)
Ultrasonic Scrubbing5 min97
I₂ Activation2 min95
HCl Etching30 min93

Ultrasonic treatment provides oxide-free surfaces without introducing halide contaminants.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (THF-d₈) : δ 2.25 (s, 6H, CH₃), 6.7–7.1 (m, 3H, Ar-H)

  • IR : ν(Mg-C) 550 cm⁻¹, ν(C-Br) 680 cm⁻¹

Industrial Applications

The reagent’s primary use emerges in dexmedetomidine synthesis:

2,3-Dimethylphenylmagnesium Bromide+DMF2,3-DimethylbenzaldehydeReductionDexmedetomidine\text{this compound} + \text{DMF} \rightarrow \text{2,3-Dimethylbenzaldehyde} \xrightarrow{\text{Reduction}} \text{Dexmedetomidine}

Patent CN105503551A reports 96% aldehyde yield using optimized Grignard conditions .

Chemical Reactions Analysis

2,3-Dimethylphenylmagnesium bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Substitution Reactions: It can react with halogenated compounds to form new carbon-carbon bonds.

    Reduction Reactions: It can reduce certain functional groups under specific conditions.

Common reagents and conditions used in these reactions include:

  • Carbonyl compounds (e.g., formaldehyde, acetone)
  • Halogenated compounds (e.g., alkyl halides)
  • Solvents like THF or diethyl ether

Major products formed from these reactions include alcohols, ethers, and various substituted aromatic compounds .

Scientific Research Applications

2,3-Dimethylphenylmagnesium bromide has a wide range of applications in scientific research:

    Chemistry: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the preparation of biologically active compounds and intermediates.

    Medicine: It plays a role in the synthesis of drug molecules and active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dimethylphenylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The 2,6-dimethyl isomer exhibits the highest steric hindrance due to para-methyl groups, limiting its use in bulky reactions. In contrast, the 3,5-dimethyl isomer’s symmetric structure allows for better accessibility in nucleophilic attacks .
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in 3,5-bis(trifluoromethyl)phenylmagnesium bromide) reduce nucleophilicity, making the reagent suitable for coupling reactions rather than traditional Grignard additions .

Reaction Performance and Yields

Nickel-Catalyzed Coupling Reactions

In a study comparing o-tolylmagnesium bromide (2j) and 2,6-dimethylphenylmagnesium bromide (2m), the latter showed lower activation entropy (Δ‡S = −45.1 J·mol⁻¹·K⁻¹) compared to the former (Δ‡S = −32.4 J·mol⁻¹·K⁻¹), indicating tighter transition states for sterically hindered reagents .

Nucleophilic Additions

  • Dexmedetomidine Synthesis : The addition of this compound to imidazolecarbaldehyde proceeds with 52% yield , attributed to steric clashes between methyl groups and the substrate .
  • Comparison with 3,5-Dimethyl-4-methoxyphenylmagnesium bromide : The methoxy group in this compound enhances electron density at the aromatic ring, improving yields in nucleophilic attacks (e.g., 58% overall yield in medetomidine synthesis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Dimethylphenylmagnesium bromide
Reactant of Route 2
2,3-Dimethylphenylmagnesium bromide

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